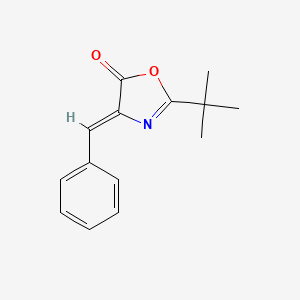

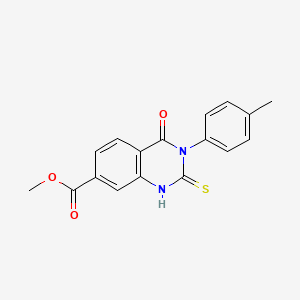

(Z)-4-benzylidene-2-(tert-butyl)oxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

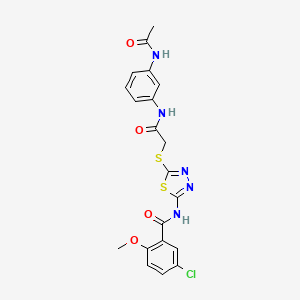

The compound (Z)-4-benzylidene-2-(tert-butyl)oxazol-5(4H)-one is a derivative of oxazolone, which is a class of heterocyclic organic compounds containing an oxazole ring fused with a ketone. The specific structure and reactivity of such compounds are of interest in the field of organic chemistry due to their potential applications in synthesis and pharmaceuticals.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do provide insight into the behavior of similar compounds under various conditions. For instance, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole undergoes a mononuclear rearrangement in the presence of trichloroacetic acid and piperidine, which could be relevant for the synthesis of related oxazolone derivatives .

Molecular Structure Analysis

The molecular structure of a closely related compound, 4-(2,4,6-trimethyl)benzylidene-2-phenyloxazolin-5-one, has been determined through crystallography. This compound shares the oxazolone core and has a Z configuration about the exocyclic double bond. The benzylidene ring is significantly twisted out of the plane of the oxazoline ring, which is a structural feature that might be expected in this compound as well .

Chemical Reactions Analysis

The reactivity of oxazolone derivatives can be quite complex. For example, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole exhibits dichotomic behavior, undergoing hydrolysis in dioxane/water and rearrangement in toluene . Similarly, the reaction of 4-(2,4,6-trimethyl)benzylidene-2-phenyloxazolin-5-one with benzylamine occurs faster than predicted by model reactions, indicating that substituents on the oxazolone ring can significantly affect reactivity .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and molecular dimensions of a related compound have been elucidated, which can provide a basis for understanding the physical characteristics of this compound. The chemical properties, including reactivity in different solvents and with various reagents, are influenced by the molecular structure, particularly the configuration of the exocyclic double bond and the substituents on the oxazolone ring .

Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants: Environmental and Toxicity Aspects

Synthetic phenolic antioxidants (SPAs), including compounds structurally related to the query, are widely used in various products to prevent oxidative degradation. Research indicates their presence in different environmental matrices and human tissues, suggesting potential human exposure through food, dust ingestion, and personal care products. Some SPAs have shown toxicity effects, such as hepatic toxicity and endocrine disruption, raising concerns about their environmental and health impacts. Future research directions include investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Propriétés

IUPAC Name |

(4Z)-4-benzylidene-2-tert-butyl-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)13-15-11(12(16)17-13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIBFUCNXQTVMI-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=CC=C2)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)

![[4-[5-Amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B2546588.png)

![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)

![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)